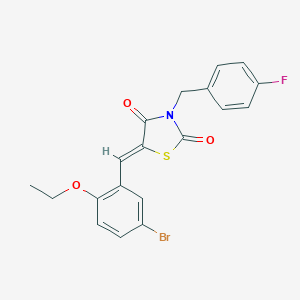![molecular formula C20H14BrClN2O4 B302236 Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)
Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate is a chemical compound with potential applications in scientific research. It is a member of the class of heterocyclic compounds known as benzofurans, which are widely used in medicinal chemistry due to their diverse biological activities.
Aplicaciones Científicas De Investigación
Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit significant anti-inflammatory, antioxidant, and antitumor activities in vitro, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, as well as the activation of nuclear factor-kappaB, a transcription factor involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects
Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate has been shown to exhibit various biochemical and physiological effects in vitro. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and reduce oxidative stress. It has also been shown to protect against neurotoxicity induced by beta-amyloid peptides, which are implicated in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate in lab experiments include its high potency and selectivity for certain biological targets, as well as its relatively low toxicity compared to other compounds with similar activities. However, its limitations include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects due to its complex mechanism of action.
Direcciones Futuras
There are several future directions for the research on methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate. One potential direction is the development of new analogs with improved solubility and pharmacokinetic properties for in vivo studies. Another direction is the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets in order to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate involves the reaction of 3-bromobenzoylhydrazine with 2-furylcarboxaldehyde in the presence of acetic acid. The resulting intermediate is then reacted with 4-chlorobenzoic acid in the presence of thionyl chloride to yield the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product can be optimized through various modifications of the reaction conditions.
Propiedades
Nombre del producto |
Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate |
|---|---|
Fórmula molecular |
C20H14BrClN2O4 |
Peso molecular |
461.7 g/mol |
Nombre IUPAC |
methyl 3-[5-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]furan-2-yl]-4-chlorobenzoate |
InChI |
InChI=1S/C20H14BrClN2O4/c1-27-20(26)13-5-7-17(22)16(10-13)18-8-6-15(28-18)11-23-24-19(25)12-3-2-4-14(21)9-12/h2-11H,1H3,(H,24,25)/b23-11+ |
Clave InChI |
LJOQDLZOMDWAMF-FOKLQQMPSA-N |
SMILES isomérico |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CC=C3)Br |
SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)Br |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302153.png)
![(5Z)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302156.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302157.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)

![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302161.png)
![5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302164.png)


![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302173.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302174.png)
![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302176.png)